3,6-Di-O-benzoyl-D-galactal

Descripción general

Descripción

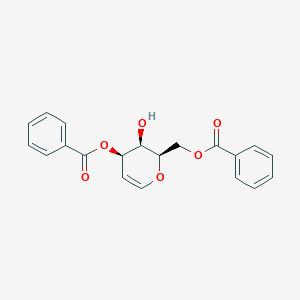

3,6-Di-O-benzoyl-D-galactal: is a chemical compound with the molecular formula C20H18O6 and a molecular weight of 354.35 g/mol. It is a derivative of D-galactal, a monosaccharide, and is characterized by the presence of benzoyl groups at the 3 and 6 positions of the galactal molecule. This compound is widely used as a reagent in the synthesis of various glycosides and has significant applications in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-O-benzoyl-D-galactal typically involves the benzoylation of D-galactal. The reaction is carried out by treating D-galactal with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Di-O-benzoyl-D-galactal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Glycosides

3,6-Di-O-benzoyl-D-galactal serves as a crucial reagent in the synthesis of glycosides. Glycosides are vital in carbohydrate chemistry due to their roles in biological processes and their potential therapeutic applications. The compound's benzoyl groups at the 3 and 6 positions enhance its reactivity in glycosylation reactions, allowing for high yields and selectivity in the formation of various glycosidic linkages.

Comparison with Similar Compounds

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Di-O-benzoyl-D-galactal | Benzoyl groups at positions 3 and 4 | Different reactivity compared to 3,6-Di-O-benzoyl |

| 3,6-Di-O-benzyl-D-galactal | Benzyl groups instead of benzoyl | Different solubility and stability properties |

Biological Applications

Therapeutic Development

Research has indicated that this compound is involved in the synthesis of biologically active molecules. These molecules have potential applications in drug development for treating diseases such as cancer and inflammatory conditions. The compound's ability to facilitate the formation of complex carbohydrates is essential for developing novel therapeutic agents .

Case Study: QS-21 Analogues

A notable application of this compound is its role in the semisynthesis of QS-21 analogues, which are saponin-based immunoadjuvants. The synthesis process involves using this compound as a building block for constructing complex glycosidic structures that enhance the efficacy of vaccines . This application highlights its significance in immunology and vaccine development.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in producing fine chemicals and pharmaceutical intermediates. Its unique structural properties allow for the efficient synthesis of various compounds required in pharmaceutical formulations. The compound's production typically follows established synthetic routes that ensure high purity and yield.

Summary

The applications of this compound span across multiple scientific disciplines. Its role as a reagent in glycoside synthesis underlines its importance in carbohydrate chemistry. Furthermore, its involvement in developing therapeutic agents and immunoadjuvants showcases its potential impact on medicine and public health. As research continues to explore its capabilities, this compound remains a valuable asset in both academic and industrial settings.

Mecanismo De Acción

The mechanism of action of 3,6-Di-O-benzoyl-D-galactal involves its role as a glycosyl donor in glycosylation reactions. The compound reacts with glycosyl acceptors to form glycosidic bonds, which are crucial in the synthesis of complex carbohydrates and glycoconjugates. The benzoyl groups enhance the reactivity of the galactal molecule, facilitating the formation of glycosidic bonds under mild conditions .

Comparación Con Compuestos Similares

3,4-Di-O-benzoyl-D-galactal: Similar in structure but with benzoyl groups at the 3 and 4 positions.

3,6-Di-O-benzyl-D-galactal: Similar but with benzyl groups instead of benzoyl groups.

Uniqueness: 3,6-Di-O-benzoyl-D-galactal is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of benzoyl groups at the 3 and 6 positions makes it particularly useful in glycosylation reactions, providing high yields and selectivity.

Actividad Biológica

3,6-Di-O-benzoyl-D-galactal is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article explores its biological activity, synthesis methods, and relevant studies that highlight its significance.

Chemical Structure and Synthesis

This compound is a benzoylated derivative of D-galactal, which enhances its stability and solubility compared to its parent compound. The synthesis typically involves the protection of hydroxyl groups on D-galactal with benzoyl groups through acylation reactions.

Synthesis Overview:

- Starting Material: D-galactal

- Reagents: Benzoyl chloride, pyridine (as a base)

- Method: Acylation under controlled conditions to yield the desired product with high purity.

Immunological Properties

Research has indicated that this compound exhibits significant immunological activity. It has been studied as a potential vaccine adjuvant, enhancing the immune response when used in conjunction with antigens. The compound's ability to interact with immune cells and modulate their activity is crucial for its role as an adjuvant.

- Adjuvant Activity: Studies show that it can enhance antibody production and T-cell responses in animal models when combined with various antigens .

Antimicrobial Activity

In addition to its immunological properties, this compound has demonstrated antimicrobial effects against certain pathogens. Its mechanism appears to involve interference with microbial adhesion and invasion processes.

- Case Study: A study highlighted its interaction with proteins from Plasmodium falciparum, suggesting potential applications in antimalarial therapies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Immunological | Enhanced antibody production | |

| Antimicrobial | Inhibition of Plasmodium falciparum adhesion | |

| Cytotoxicity | Low cytotoxic effects on human cell lines |

Detailed Research Findings

- Immunological Studies : In a preclinical model, this compound was shown to significantly boost the immune response when used alongside a specific antigen. The study noted an increase in both IgG and IgM antibody levels compared to controls .

- Antimicrobial Efficacy : Another study focused on the compound's interaction with mutant protein structures in Plasmodium falciparum, revealing that it binds effectively to critical protein sites involved in erythrocyte invasion .

Propiedades

IUPAC Name |

[(2R,3R,4R)-4-benzoyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c21-18-16(26-20(23)15-9-5-2-6-10-15)11-12-24-17(18)13-25-19(22)14-7-3-1-4-8-14/h1-12,16-18,21H,13H2/t16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJFEWOUOTWSTM-KZNAEPCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463184 | |

| Record name | 3,6-Di-O-benzoyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130323-36-3 | |

| Record name | 3,6-Di-O-benzoyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.